![molecular formula C12H18FN5 B15051004 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that features two pyrazole rings, one of which is fluorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Fluorination: The fluorination of one of the pyrazole rings can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.
Coupling: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluorine atom.
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
The presence of the fluorine atom in [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine makes it unique compared to its analogs. Fluorine can significantly alter the compound’s chemical reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18FN5 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-6-5-11(16-17)9-14-7-10-8-15-18(4-2)12(10)13/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
BAQXIUBOHKEQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)CNCC2=C(N(N=C2)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


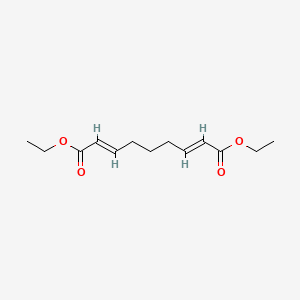
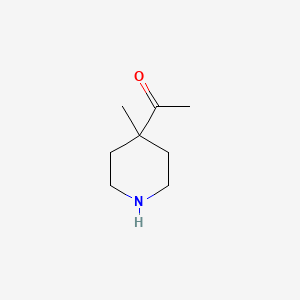
![(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine](/img/structure/B15050955.png)
![Zinc, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B15050959.png)
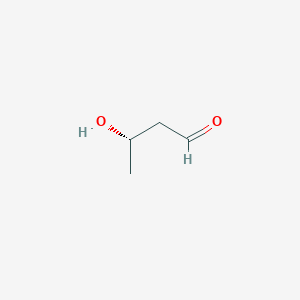
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050981.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B15050992.png)
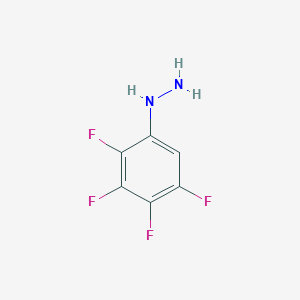
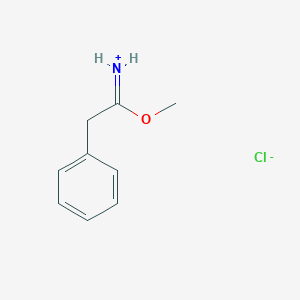
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
